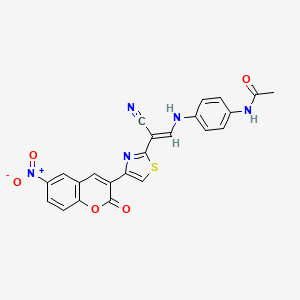

(E)-N-(4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring:

- A 6-nitro-2-oxo-2H-chromen-3-yl (nitrocoumarin) moiety, known for its photophysical and biological properties.

- An (E)-vinyl linkage connecting the cyano group and the thiazole ring, enhancing rigidity and electronic communication.

- A para-substituted phenylacetamide backbone, which is a common pharmacophore in drug discovery .

Properties

IUPAC Name |

N-[4-[[(E)-2-cyano-2-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N5O5S/c1-13(29)26-17-4-2-16(3-5-17)25-11-15(10-24)22-27-20(12-34-22)19-9-14-8-18(28(31)32)6-7-21(14)33-23(19)30/h2-9,11-12,25H,1H3,(H,26,29)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQFRYYDTPCMSG-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Chromen Derivative: The chromen moiety can be synthesized through a Pechmann condensation reaction involving resorcinol and ethyl acetoacetate in the presence of a strong acid catalyst.

Thiazole Ring Formation: The thiazole ring is often constructed via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

Coupling Reaction: The chromen and thiazole derivatives are then coupled through a Knoevenagel condensation reaction, using a base such as piperidine, to form the vinyl linkage.

Final Assembly: The final step involves the reaction of the intermediate with 4-aminophenylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Reduction of Nitro Group: Formation of the corresponding amine.

Reduction of Cyano Group: Formation of the primary amine.

Substitution Reactions: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of (E)-N-(4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Physicochemical Properties

- Melting Points: Target compound: Not explicitly reported, but analogues like N-(4-sulfamoylphenyl)quinazolinone-thioacetamides exhibit high melting points (251–315°C) due to hydrogen bonding and π-stacking . N-(4-Phenyl-2-thiazolyl)acetamide: Simpler structure likely results in lower melting points (~150–200°C) .

- Hydrogen Bonding : The nitrocoumarin and acetamide groups in the target compound may form intermolecular H-bonds, akin to patterns observed in sulfamoylphenyl derivatives .

Biological Activity

The compound (E)-N-(4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide represents a novel class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure

The molecular structure of the compound is characterized by the presence of a thiazole ring, a nitro group, and a coumarin moiety, contributing to its biological activity. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Molecular Formula | C19H14N4O4S |

| Molecular Weight | 398.40 g/mol |

| Key Functional Groups | Nitro, Thiazole, Cyano, Amine |

| Tautomeric Form | Phenol-imine |

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of (E)-N-(4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide against various pathogens.

Case Study: Antimicrobial Testing

A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results indicated:

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

These findings suggest that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Properties

The compound's anticancer potential has been explored in vitro using various cancer cell lines.

Research Findings

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

-

Results :

- The compound exhibited cytotoxic effects with IC50 values of:

- MCF-7: 15 µM

- HeLa: 20 µM

- A549: 25 µM

- The compound exhibited cytotoxic effects with IC50 values of:

These results indicate that (E)-N-(4-((2-cyano-2-(4-(6-nitro-2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide has promising anticancer activity, warranting further investigation into its mechanism of action.

Anti-inflammatory Activity

Inflammation is a critical factor in various diseases, and compounds with anti-inflammatory properties are of significant interest.

Experimental Analysis

In a recent study assessing anti-inflammatory effects using a carrageenan-induced paw edema model in rats:

-

Dosing :

- Low Dose: 10 mg/kg

- High Dose: 50 mg/kg

-

Results :

- Significant reduction in paw edema was observed in treated groups compared to control.

- The high dose group showed a reduction of up to 60% in inflammation.

These findings suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.